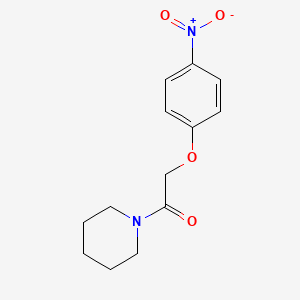

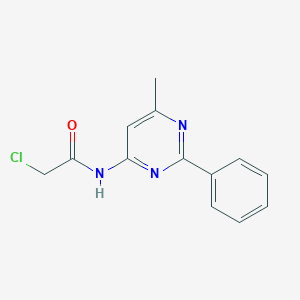

![molecular formula C19H22N4 B2848751 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890620-50-5](/img/structure/B2848751.png)

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethyl group, a methyl group, a phenyl group, and a pyrrolidin-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to introduce the ethyl, methyl, phenyl, and pyrrolidin-1-yl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s rigidity and planarity, while the ethyl, methyl, phenyl, and pyrrolidin-1-yl substituents would add complexity to the molecule’s three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidin-1-yl group could potentially undergo reactions involving the nitrogen atom, while the phenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrolidin-1-yl group could affect the compound’s solubility in different solvents .Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to alter cell cycle progression and induce apoptosis within cells . This suggests that 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound might have favorable ADME properties.

Result of Action

Compounds with similar structures have been reported to have significant cytotoxic activities against various cell lines . This suggests that this compound might have similar effects.

Action Environment

It’s known that the stability of similar compounds under exposure to extreme ph has been studied . This suggests that environmental factors such as pH might influence the action of this compound.

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. This might involve studying its reactivity under different conditions, investigating its interactions with various biological targets, or developing new synthetic routes to improve its production .

Analyse Biochimique

Biochemical Properties

It is known that pyrrolidine derivatives can interact with a variety of enzymes and proteins, potentially influencing their activity .

Cellular Effects

Preliminary studies suggest that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Propriétés

IUPAC Name |

2-ethyl-5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-3-16-18(15-9-5-4-6-10-15)19-20-14(2)13-17(23(19)21-16)22-11-7-8-12-22/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVCYNJSSFOKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

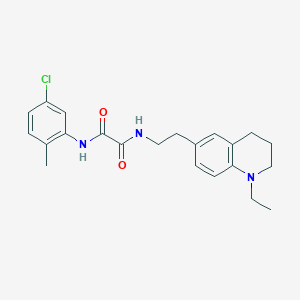

![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2848672.png)

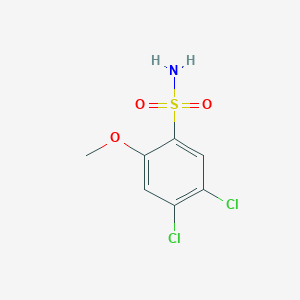

![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)

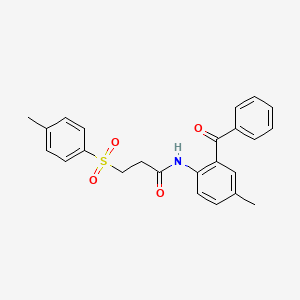

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2848675.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

![N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2848687.png)